(+-)-endo-N-(2-Bornyl)formamide
Description
(+-)-endo-N-(2-Bornyl)formamide is a chiral bicyclic monoterpene derivative featuring a formamide (-NHCHO) group attached to the endo position of the bornyl moiety. The bornyl group, derived from bicyclic monoterpenes like borneol or camphene, imparts steric bulk and lipophilicity to the compound. Its synthesis typically involves formylation of 2-bornylamine under controlled conditions, though alternative routes may employ catalytic methods or green chemistry approaches .
Key properties include:
- Molecular formula: C₁₁H₁₉NO
- Molecular weight: 181.28 g/mol
- Chirality: Racemic mixture (due to (±)-configuration)
- Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF), low in water due to hydrophobic bornyl group.
Properties
IUPAC Name |
N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-10(2)8-4-5-11(10,3)9(6-8)12-7-13/h7-9H,4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTYQZJDZLGGOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947548 | |
| Record name | (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)methanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24629-79-6 | |
| Record name | Formamide, N-(2-bornyl)-, endo-(+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024629796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)methanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(2-Bornyl)formamide typically involves the reaction of borneol with formamide. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves heating borneol with formamide in the presence of a catalyst. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of (±)-endo-N-(2-Bornyl)formamide .
Industrial Production Methods
While specific industrial production methods for (±)-endo-N-(2-Bornyl)formamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N-(2-Bornyl)formamide can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The formamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of (±)-endo-N-(2-Bornyl)formamide can yield amides or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (±)-endo-N-(2-Bornyl)formamide involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist for certain receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with three structurally related formamide derivatives (Table 1):
| Compound | Molecular Structure | Key Features | Applications |
|---|---|---|---|
| (±)-endo-N-(2-Bornyl)formamide | Bicyclic bornyl + formamide | High steric hindrance, chiral centers, lipophilic | Chiral catalysis, drug intermediates |
| N-Methylformamide | Linear alkyl (CH₃) + formamide | Polar, water-miscible, low steric bulk | Solvent, peptide synthesis |
| N-Phenylformamide | Aromatic (C₆H₅) + formamide | Planar structure, π-π interactions, moderate solubility in organic solvents | Polymer additives, agrochemicals |
| N-Isopropylformamide | Branched alkyl (C₃H₇) + formamide | Moderate lipophilicity, reduced steric hindrance compared to bornyl derivatives | Surfactants, coordination chemistry |
Physicochemical Properties
Thermal Stability :
- Solubility: Bornylformamide’s solubility in nonpolar solvents (e.g., hexane) is 5–10× higher than N-methylformamide, which favors aqueous environments.
Reactivity :
Research Findings and Challenges
- Stereoselectivity : Bornylformamide’s chiral centers enable asymmetric catalysis, but racemic mixtures complicate enantiomeric separation. Recent studies propose chiral HPLC or enzymatic resolution to address this .
- Environmental Impact : N-Methylformamide’s high water solubility raises concerns about aquatic toxicity, whereas bornylformamide’s persistence in lipid-rich environments necessitates biodegradability studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
